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Introduction
The Activin A Receptor Type 1C (ACVR1C), also known as ALK7, is a type I receptor in the

transforming growth factor-β (TGF-β) superfamily. This receptor plays a crucial role in a variety

of biological processes by mediating signals from ligands such as Activin B, Activin AB, Nodal,

and Growth/Differentiation Factor 3 (GDF3).[1] Dysregulation of ACVR1C signaling has been

implicated in metabolic diseases, reproductive development, and cancer.[1] Recent large-scale

genetic studies have identified several naturally occurring variants in the ACVR1C gene that

are associated with significant effects on metabolic phenotypes, including body fat distribution

and the risk of type 2 diabetes. This guide provides a comprehensive overview of these genetic

variants, the underlying signaling pathways, and the experimental methodologies used to

investigate their functional consequences.

ACVR1C Signaling Pathway
ACVR1C functions as a serine/threonine kinase receptor. The canonical signaling pathway is

initiated by the binding of a ligand to a type II receptor (e.g., ACVR2A or ACVR2B). This binding

event recruits and phosphorylates the ACVR1C type I receptor, leading to the activation of its

intracellular kinase domain. Activated ACVR1C then phosphorylates downstream effector

proteins, primarily the SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2 and

SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the
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transcription of target genes.[1] This signaling cascade can influence a wide range of cellular

processes, including cell proliferation, apoptosis, and differentiation.[1]
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Caption: Canonical ACVR1C/SMAD signaling pathway.

Genetic Variants of ACVR1C and their Phenotypic
Associations
Genome-wide association studies (GWAS) and exome sequencing studies have identified

several genetic variants within the ACVR1C gene that are associated with various metabolic

traits. These variants, primarily missense mutations, have been shown to influence body fat

distribution and confer protection against type 2 diabetes. The following tables summarize the

key quantitative data for the most significant and functionally relevant ACVR1C variants.

Table 1: Key Missense Variants of ACVR1C Associated with Metabolic Phenotypes
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Variant ID
(rsID)

Amino
Acid
Change

Chromos
omal
Position
(GRCh38)

Allele
Frequenc
y
(gnoMAD
v2.1.1)

Phenotyp
ic
Associati
on

p-value
Referenc
e

rs7739637

48
Asn150His

chr2:157,5

95,513

0.005

(European)

Reduced

Waist-to-

Hip Ratio

(adj. for

BMI)

3.4 x 10-17 [2]

rs5618843

2
Ile195Thr

chr2:157,5

95,648

0.002

(European)

Reduced

Waist-to-

Hip Ratio

(adj. for

BMI)

1.0 x 10-9 [2]

rs1459839

36
Ile482Val

chr2:157,6

28,401

0.07

(European)

Reduced

Waist-to-

Hip Ratio

(adj. for

BMI)

1.6 x 10-5 [2]

Table 2: Association of ACVR1C Variants with Type 2 Diabetes Risk

Variant/Variant
Group

Odds Ratio (95%
CI) for Type 2
Diabetes

p-value Reference

Pooled analysis of

four WHR-lowering

variants

0.70 (0.63 - 0.77) 5.6 x 10-13 [2]

Carriers of predicted

damaging variants
0.46 (0.27 - 0.81) 0.006 [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0292317
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0292317
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0292317
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0292317
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0292317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Investigating ACVR1C
Variants
The functional characterization of ACVR1C genetic variants is essential to understand their

molecular mechanisms and to validate them as potential drug targets. A combination of in vitro

and in vivo experimental approaches is typically employed.

In Vitro Functional Assays
1. Luciferase Reporter Assay for SMAD Signaling

This assay is used to quantify the effect of ACVR1C variants on the transcriptional activity of

the SMAD pathway.

Principle: A luciferase reporter construct containing SMAD-binding elements (SBEs)

upstream of the luciferase gene is co-transfected with a plasmid expressing either wild-type

or a variant form of ACVR1C into a suitable cell line (e.g., HEK293T). Upon stimulation with

an ACVR1C ligand (e.g., Activin B), the activation of the SMAD pathway leads to the

expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the

cells with the SBE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for

normalization), and the ACVR1C expression plasmid (wild-type or variant).

Ligand Stimulation: After 24-48 hours, starve the cells in a serum-free medium for 4-6

hours, and then stimulate with varying concentrations of recombinant Activin B for 16-24

hours.

Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and

Renilla luciferase activities using a dual-luciferase reporter assay system and a

luminometer.

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity.

Compare the dose-response curves of the variant ACVR1C to the wild-type to determine

any gain or loss of function.
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2. Western Blotting for SMAD Phosphorylation

This method directly assesses the activation of the SMAD pathway by detecting the

phosphorylation of SMAD2/3.

Principle: Cells expressing wild-type or variant ACVR1C are stimulated with a ligand, and the

cell lysates are then analyzed by Western blotting using antibodies specific for

phosphorylated SMAD2/3.

Protocol:

Cell Culture and Stimulation: Culture cells expressing the ACVR1C constructs to 80-90%

confluency. Starve the cells and then stimulate with Activin B for a short period (e.g., 30-60

minutes).

Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing phosphatase

and protease inhibitors. Quantify the total protein concentration using a BCA assay.

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer

to a PVDF membrane.

Immunodetection: Block the membrane and incubate with a primary antibody against

phospho-SMAD2/3. Subsequently, incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL)

substrate. Re-probe the membrane with an antibody against total SMAD2/3 for

normalization. Quantify the band intensities to determine the ratio of phosphorylated to

total SMAD2/3.

In Vivo Analysis using Mouse Models
Genetically engineered mouse models are invaluable for studying the physiological effects of

ACVR1C variants in a whole-organism context.

1. Generation of Knock-in Mouse Models:
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Methodology: CRISPR/Cas9-mediated genome editing can be used to introduce specific

human ACVR1C variants into the corresponding mouse Acvr1c locus. This creates a more

physiologically relevant model than traditional transgenesis.

2. Metabolic Phenotyping:

Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure

fat mass, lean mass, and bone mineral density.

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess

glucose homeostasis and insulin sensitivity.

GTT: Following an overnight fast, mice are administered an intraperitoneal (IP) or oral

gavage of glucose, and blood glucose levels are measured at various time points.

ITT: Following a shorter fast, mice are injected with insulin, and blood glucose levels are

monitored over time.

Energy Expenditure Measurement: Indirect calorimetry is used to measure oxygen

consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio

(RER) to assess metabolic rate and fuel utilization.
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Caption: Experimental workflow for studying ACVR1C variants.

Conclusion and Future Directions
The identification of naturally occurring loss-of-function variants in ACVR1C that are associated

with a favorable metabolic profile has positioned this receptor as a promising therapeutic target

for the treatment of type 2 diabetes and related metabolic disorders. The experimental

approaches outlined in this guide provide a framework for the continued investigation of

ACVR1C genetics and biology. Future research should focus on elucidating the full spectrum of

ACVR1C's physiological roles, identifying additional genetic variants with functional

consequences, and developing selective pharmacological modulators of ACVR1C activity. A

deeper understanding of the tissue-specific functions of ACVR1C will be critical for the

development of safe and effective therapies targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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